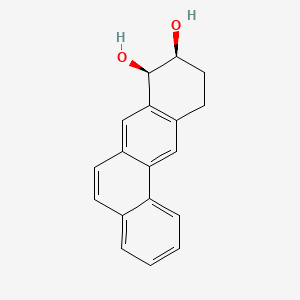
Benz(a)anthracene-8,9-diol, 8,9,10,11-tetrahydro-, (8R-cis)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benz(a)anthracene-8,9-diol, 8,9,10,11-tetrahydro-, (8R-cis)- is a polycyclic aromatic hydrocarbon (PAH) derivative. This compound is characterized by its complex structure, which includes multiple aromatic rings and hydroxyl groups. It is known for its significance in various scientific research fields, particularly in the study of carcinogenicity and metabolic activation of PAHs.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-8,9-diol, 8,9,10,11-tetrahydro-, (8R-cis)- typically involves the reduction of Benz(a)anthracene derivatives. One common method includes the catalytic hydrogenation of Benz(a)anthracene in the presence of a suitable catalyst, such as palladium on carbon, under controlled conditions of temperature and pressure. The resulting product is then subjected to hydroxylation to introduce the hydroxyl groups at the 8 and 9 positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade catalysts and reactors to ensure efficient hydrogenation and hydroxylation. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Benz(a)anthracene-8,9-diol, 8,9,10,11-tetrahydro-, (8R-cis)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Further reduction can lead to the saturation of additional double bonds in the aromatic rings.
Substitution: Electrophilic substitution reactions can occur, particularly at the aromatic rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized PAH derivatives.
Reduction: Formation of fully saturated PAH derivatives.
Substitution: Formation of halogenated or nitrated PAH derivatives.
Applications De Recherche Scientifique
Benz(a)anthracene-8,9-diol, 8,9,10,11-tetrahydro-, (8R-cis)- is extensively studied for its role in:
Carcinogenicity Studies: It serves as a model compound for studying the metabolic activation of PAHs and their interaction with DNA, leading to the formation of DNA adducts and potential carcinogenic effects.
Environmental Chemistry: Used to understand the behavior and transformation of PAHs in the environment.
Biological Studies: Investigated for its effects on cellular processes and its potential role in inducing mutations and cancer.
Mécanisme D'action
The compound exerts its effects primarily through metabolic activation. It is metabolized by cytochrome P450 enzymes to form reactive intermediates, such as diol-epoxides, which can bind to DNA and form adducts . These DNA adducts can lead to mutations and initiate carcinogenesis. The molecular targets include guanine bases in DNA, and the pathways involved are those related to DNA repair and cell cycle regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benz(a)anthracene-7,12-dione: Another derivative of Benz(a)anthracene with different functional groups and biological activity.
Benzo(a)pyrene: A well-known PAH with similar metabolic activation pathways and carcinogenic potential.
Chrysene: Another PAH with structural similarities but different biological effects.
Uniqueness
Benz(a)anthracene-8,9-diol, 8,9,10,11-tetrahydro-, (8R-cis)- is unique due to its specific hydroxylation pattern and the resulting biological activity. Its ability to form specific DNA adducts and its role in studying the carcinogenicity of PAHs make it a valuable compound in scientific research.
Propriétés
Numéro CAS |
91423-73-3 |
|---|---|
Formule moléculaire |
C18H16O2 |
Poids moléculaire |
264.3 g/mol |
Nom IUPAC |
(8R,9S)-8,9,10,11-tetrahydrobenzo[a]anthracene-8,9-diol |
InChI |
InChI=1S/C18H16O2/c19-17-8-7-13-9-15-12(10-16(13)18(17)20)6-5-11-3-1-2-4-14(11)15/h1-6,9-10,17-20H,7-8H2/t17-,18+/m0/s1 |
Clé InChI |
RITWYNZBVCKHPD-ZWKOTPCHSA-N |
SMILES isomérique |
C1CC2=C(C=C3C=CC4=CC=CC=C4C3=C2)[C@H]([C@H]1O)O |
SMILES canonique |
C1CC2=C(C=C3C=CC4=CC=CC=C4C3=C2)C(C1O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


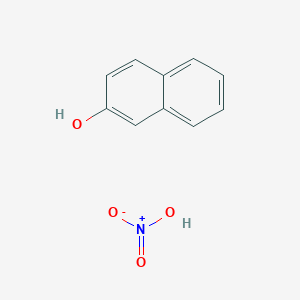
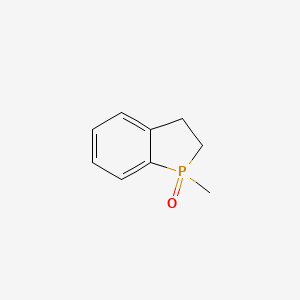
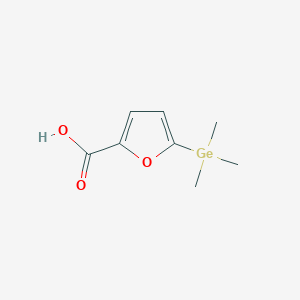
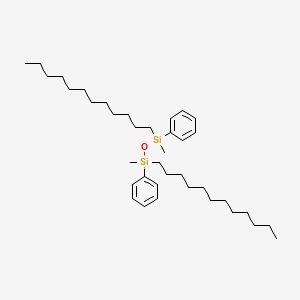
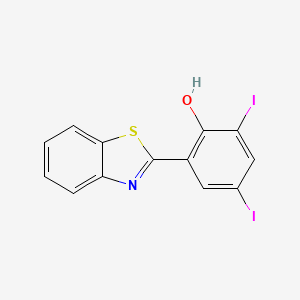

![5-{[(2-Hydroxyethyl)sulfanyl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14369064.png)
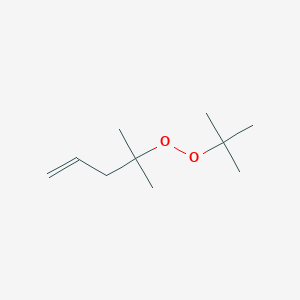
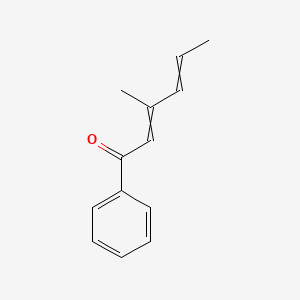
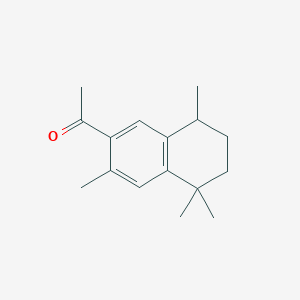
methanone](/img/structure/B14369092.png)
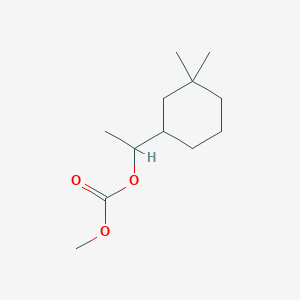
![1,1'-[1,2-Phenylenebis(oxymethylene)]bis(4-iodo-2-nitrobenzene)](/img/structure/B14369122.png)
![[(1-Phenylpropan-2-yl)selanyl]benzene](/img/structure/B14369139.png)
